molecular formula C13H18N2O3S B4646662 ethyl 4-({[(3-hydroxypropyl)amino]carbonothioyl}amino)benzoate

ethyl 4-({[(3-hydroxypropyl)amino]carbonothioyl}amino)benzoate

Cat. No. B4646662
M. Wt: 282.36 g/mol
InChI Key: BWXSILSVPXFKOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[(3-hydroxypropyl)amino]carbonothioyl}amino)benzoate, also known as EHPC, is a synthetic compound that has shown potential in various scientific research applications. EHPC belongs to the class of thioamides and has been synthesized using a multi-step process.

Mechanism of Action

Ethyl 4-({[(3-hydroxypropyl)amino]carbonothioyl}amino)benzoate has been found to inhibit the activity of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various cancer cells and is responsible for the acidification of the tumor microenvironment. By inhibiting the activity of CA IX, ethyl 4-({[(3-hydroxypropyl)amino]carbonothioyl}amino)benzoate can prevent the acidification of the tumor microenvironment, which in turn can inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
ethyl 4-({[(3-hydroxypropyl)amino]carbonothioyl}amino)benzoate has been found to have various biochemical and physiological effects. ethyl 4-({[(3-hydroxypropyl)amino]carbonothioyl}amino)benzoate has been shown to inhibit the activity of CA IX, which can prevent the acidification of the tumor microenvironment. Additionally, ethyl 4-({[(3-hydroxypropyl)amino]carbonothioyl}amino)benzoate has been found to inhibit the aggregation of amyloid-beta peptides, which are responsible for the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Ethyl 4-({[(3-hydroxypropyl)amino]carbonothioyl}amino)benzoate has several advantages for lab experiments. ethyl 4-({[(3-hydroxypropyl)amino]carbonothioyl}amino)benzoate is a synthetic compound that can be easily synthesized in the laboratory. Additionally, ethyl 4-({[(3-hydroxypropyl)amino]carbonothioyl}amino)benzoate has been found to have high stability, which makes it suitable for long-term experiments. However, ethyl 4-({[(3-hydroxypropyl)amino]carbonothioyl}amino)benzoate has some limitations for lab experiments. ethyl 4-({[(3-hydroxypropyl)amino]carbonothioyl}amino)benzoate is a relatively new compound, and its mechanism of action is not fully understood. Additionally, ethyl 4-({[(3-hydroxypropyl)amino]carbonothioyl}amino)benzoate can be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for ethyl 4-({[(3-hydroxypropyl)amino]carbonothioyl}amino)benzoate research. One of the significant future directions is to investigate the potential of ethyl 4-({[(3-hydroxypropyl)amino]carbonothioyl}amino)benzoate in the treatment of various cancers. Additionally, further research is needed to understand the mechanism of action of ethyl 4-({[(3-hydroxypropyl)amino]carbonothioyl}amino)benzoate fully. Finally, future studies should focus on the development of ethyl 4-({[(3-hydroxypropyl)amino]carbonothioyl}amino)benzoate analogs that can be more effective and less toxic than ethyl 4-({[(3-hydroxypropyl)amino]carbonothioyl}amino)benzoate.
Conclusion:
ethyl 4-({[(3-hydroxypropyl)amino]carbonothioyl}amino)benzoate is a synthetic compound that has shown potential in various scientific research applications. ethyl 4-({[(3-hydroxypropyl)amino]carbonothioyl}amino)benzoate has been found to inhibit the growth of cancer cells and prevent the aggregation of amyloid-beta peptides. ethyl 4-({[(3-hydroxypropyl)amino]carbonothioyl}amino)benzoate has several advantages for lab experiments, but it also has some limitations. Future research should focus on investigating the potential of ethyl 4-({[(3-hydroxypropyl)amino]carbonothioyl}amino)benzoate in the treatment of various cancers, understanding its mechanism of action, and developing ethyl 4-({[(3-hydroxypropyl)amino]carbonothioyl}amino)benzoate analogs that can be more effective and less toxic.

Scientific Research Applications

Ethyl 4-({[(3-hydroxypropyl)amino]carbonothioyl}amino)benzoate has been found to have various scientific research applications. One of the significant applications of ethyl 4-({[(3-hydroxypropyl)amino]carbonothioyl}amino)benzoate is in the field of cancer research. ethyl 4-({[(3-hydroxypropyl)amino]carbonothioyl}amino)benzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. Additionally, ethyl 4-({[(3-hydroxypropyl)amino]carbonothioyl}amino)benzoate has been found to have potential in the treatment of Alzheimer's disease. ethyl 4-({[(3-hydroxypropyl)amino]carbonothioyl}amino)benzoate has been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the development of Alzheimer's disease.

properties

IUPAC Name

ethyl 4-(3-hydroxypropylcarbamothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-2-18-12(17)10-4-6-11(7-5-10)15-13(19)14-8-3-9-16/h4-7,16H,2-3,8-9H2,1H3,(H2,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXSILSVPXFKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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